N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide
Description
N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a 2-methoxyphenylmethyl substituent on the pyrimidine ring. Its synthesis likely involves coupling reactions similar to those described for structurally related S-substituted N-(4-fluorophenyl) compounds, such as the use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a coupling reagent for thiocarboxylic acid intermediates . The compound’s design aligns with medicinal chemistry strategies targeting kinase inhibition or modulation of protein-protein interactions, as inferred from analogs with thienopyrimidine scaffolds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(2-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-26(17-9-7-16(24)8-10-17)20(28)14-32-23-25-18-11-12-31-21(18)22(29)27(23)13-15-5-3-4-6-19(15)30-2/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMNZDLSGAULFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to consolidate existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with various functional groups that enhance its biological properties. The presence of the fluorophenyl and methoxyphenyl groups contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Notably, it has been observed to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. This inhibition can lead to significant antiproliferative effects on cancer cells by disrupting their growth and survival pathways .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported as follows:
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HepG2 | 3.105 | Doxorubicin |
| PC-3 | 3.023 | Doxorubicin |
Apoptosis Induction
Further evaluation revealed that the compound induces apoptosis in cancer cells. Mechanistic studies indicated that treatment with this compound leads to S phase cell cycle arrest and activation of caspase-3, a key enzyme in the apoptotic pathway. Flow cytometry analysis confirmed these findings, showing a significant accumulation of cells in the S phase post-treatment .
Kinase Inhibition
The compound also exhibits kinase inhibitory activity, particularly against vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT). The IC50 values for these kinases were noted as:
- VEGFR-2 : IC50 = 0.075 μM
- AKT : IC50 = 4.60 μM
These results suggest that this compound may serve as a dual-action agent targeting both tumor proliferation and angiogenesis .
Case Studies
Recent literature reviews have documented various case studies where thienopyrimidine derivatives have been utilized in clinical settings:
- Study on Liver Cancer : A study involving HepG2 cells treated with the compound showed a marked reduction in cell viability over time, suggesting its potential for liver cancer therapy.
- Prostate Cancer Research : In PC-3 models, the compound's ability to induce apoptosis led researchers to propose it as a candidate for further clinical trials aimed at prostate cancer treatment.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study:
A study focusing on thieno[3,2-d]pyrimidine derivatives reported that these compounds displayed cytotoxic effects against breast and lung cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development in cancer therapy .
Antimicrobial Activity
Compounds similar to N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Potential Use in Antitubercular Therapy
Some derivatives of thieno[3,2-d]pyrimidine have been investigated for their antitubercular properties. By modifying the structure to enhance potency and selectivity against Mycobacterium tuberculosis, researchers aim to develop new treatments for tuberculosis.
Neurological Applications
Given the structural similarities with other known neuroactive compounds, there is potential for exploring this compound in neurological disorders such as depression or anxiety. Compounds with similar structures have shown promise in modulating neurotransmitter systems.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Effects : The target compound’s 2-methoxyphenylmethyl group (C3) and N-methylacetamide (C2) balance steric bulk and hydrophobicity. In contrast, the trifluoromethoxy group in enhances metabolic stability but increases molecular weight.
- Activity Trends: The benzothiazolyl analog (IWP-3, ) demonstrates Wnt pathway inhibition, suggesting thienopyrimidine derivatives may target diverse signaling pathways. The pyrazolo[3,4-d]pyrimidine analog in highlights the importance of fused heterocycles in kinase inhibition.
Pharmacological Potential
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine analog in (MP: 175–178°C) shows tyrosine kinase inhibition, suggesting the target compound’s thienopyrimidine core may share similar binding modes.
- Selectivity : The 2-methoxyphenyl group in the target compound could reduce off-target effects compared to bulkier substituents (e.g., trifluoromethoxy in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
